1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione
CAS No.: 961-48-8
Cat. No.: VC11897103
Molecular Formula: C12H17N5O2
Molecular Weight: 263.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 961-48-8 |
|---|---|
| Molecular Formula | C12H17N5O2 |
| Molecular Weight | 263.30 g/mol |
| IUPAC Name | 1,3-dimethyl-8-piperidin-1-yl-7H-purine-2,6-dione |
| Standard InChI | InChI=1S/C12H17N5O2/c1-15-9-8(10(18)16(2)12(15)19)13-11(14-9)17-6-4-3-5-7-17/h3-7H2,1-2H3,(H,13,14) |
| Standard InChI Key | PERZKTBWYMZWBI-UHFFFAOYSA-N |
| SMILES | CN1C2=C(C(=O)N(C1=O)C)NC(=N2)N3CCCCC3 |
| Canonical SMILES | CN1C2=C(C(=O)N(C1=O)C)NC(=N2)N3CCCCC3 |
Introduction
Chemical Structure and Molecular Properties
Core Structure and Functional Groups
1,3-Dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione features a purine backbone (a fused pyrimidine-imidazole ring system) with substitutions at positions 1, 3, and 8. The 1- and 3-positions are methylated, while the 8-position is occupied by a piperidin-1-yl group, introducing steric bulk and basicity to the molecule. This substitution pattern distinguishes it from canonical purines like caffeine or theophylline, altering its electronic distribution and binding affinity for biological targets.
Molecular Characteristics
The compound’s molecular formula is C₁₂H₁₇N₅O₂, with a molecular weight of 275.3 g/mol. Key physicochemical properties include:
| Property | Value |
|---|---|
| IUPAC Name | 1,3-Dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione |
| Solubility | Moderate in polar aprotic solvents (e.g., DMSO) |
| logP (Partition Coefficient) | Estimated 1.2–1.5 (moderate lipophilicity) |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
The piperidinyl group enhances membrane permeability, while the methyl groups at positions 1 and 3 stabilize the purine ring against metabolic degradation.
Synthesis and Chemical Reactivity
Synthetic Routes
The synthesis of 1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione typically involves sequential alkylation and nucleophilic substitution reactions:
-
Base Purine Formation: Xanthine or hypoxanthine derivatives serve as starting materials. Methylation at N1 and N3 positions is achieved using methyl iodide in the presence of a base like potassium carbonate.
-
Piperidine Substitution: The 8-position bromine atom in intermediates like 8-bromo-1,3-dimethylxanthine undergoes nucleophilic displacement with piperidine under reflux conditions (60–80°C) in ethanol or dimethylformamide (DMF).
Example Reaction Scheme:
Optimization Challenges
Yields (typically 50–70%) depend on reaction time, solvent polarity, and stoichiometric ratios. Polar aprotic solvents like DMF improve nucleophilicity but may necessitate longer purification steps. Chromatographic techniques (e.g., silica gel column) are critical for isolating the final product due to byproduct formation.
Biological Activity and Mechanism of Action
Phosphodiesterase (PDE) Inhibition
1,3-Dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione exhibits pan-PDE inhibitory activity, preferentially targeting PDE1, PDE3, PDE4, and PDE7 isoforms . These enzymes regulate cyclic nucleotide (cAMP/cGMP) levels, influencing inflammatory and fibrotic pathways.
Mechanistic Insights:
-
PDE4 Inhibition: The compound’s piperidinyl group forms hydrophobic interactions with the PDE4 catalytic pocket, while the purine core mimics cyclic nucleotides, competing for binding .
-
Anti-Inflammatory Effects: In bronchial epithelial cells, it reduces interleukin-13 (IL-13) and transforming growth factor-β (TGF-β)-induced expression of proinflammatory mediators (e.g., TNF-α, IL-6) by >40% at 10 μM concentrations .
Antioxidant Properties
Preliminary studies suggest reactive oxygen species (ROS) scavenging activity, with IC₅₀ values of 15–20 μM in LPS-stimulated macrophages . This dual anti-inflammatory and antioxidant profile positions it as a candidate for treating oxidative stress-related disorders.
Pharmacological Applications
Asthma and Respiratory Diseases
In preclinical models, the compound attenuates airway remodeling and fibrosis by suppressing TGF-β/Smad signaling . Its ability to inhibit PDE4 and PDE7 aligns with current asthma therapeutics like roflumilast, albeit with improved solubility due to the piperidinyl moiety .
Metabolic Disorders
Structural analogs demonstrate inhibitory effects on dipeptidyl peptidase IV (DPP-IV), a target for type 2 diabetes management. While direct evidence for 1,3-dimethyl-8-(piperidin-1-yl)-purinedione is limited, its purine scaffold suggests potential cross-reactivity with metabolic enzymes.
Future Directions
-
Structural Optimization: Introducing electron-withdrawing groups at C7 could enhance PDE selectivity and metabolic stability.
-
In Vivo Efficacy Trials: Testing in murine asthma models is warranted to validate anti-fibrotic claims.
-
Targeted Drug Delivery: Nanoparticle encapsulation may improve bioavailability given the compound’s moderate solubility.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume